Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate
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Overview
Description
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is a chemical compound that features an imidazole ring, a benzyl group, and a carbamate moiety. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to its target, while the carbamate moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Benzylimidazoline: Similar structure but lacks the carbamate group.
Tolazoline: Contains an imidazoline ring and is used as a vasodilator.
Clemizole: An antihistaminic agent with an imidazole ring.
Uniqueness
Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate is unique due to the presence of the carbamate group, which can enhance its biological activity and stability. This structural feature distinguishes it from other imidazole derivatives and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-10(12-14-7-8-15-12)16-13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
CWNJYUQRQKBNIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NCCN1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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